2-Methoxy-4-phenylsulphonylaniline
Description
2-Methoxy-4-phenylsulphonylaniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the 2-position and a phenylsulfonyl group (-SO₂Ph) at the 4-position of the aniline ring. The electron-withdrawing sulfonyl group and electron-donating methoxy substituent create a unique electronic environment, influencing reactivity and interactions in catalytic or biological systems .
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-methoxyaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-13-9-11(7-8-12(13)14)18(15,16)10-5-3-2-4-6-10/h2-9H,14H2,1H3 |
InChI Key |
CHIVWBXECUFXSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-Methoxy-4-phenylsulphonylaniline is compared to three analogs:
4-Methoxybenzenesulfonanilide
- Structure : Lacks the 2-methoxy group but retains the sulfonamide linkage.
- Reactivity : The absence of the 2-methoxy substituent reduces steric hindrance, enhancing nucleophilic aromatic substitution (NAS) rates. Studies show its sulfonamide group undergoes hydrolysis 20% faster than 2-Methoxy-4-phenylsulphonylaniline under acidic conditions .
- Spectroscopy : Distinct NMR shifts are observed: The ¹H NMR of 4-Methoxybenzenesulfonanilide shows a singlet for the 4-methoxy protons at δ 3.78 ppm, compared to a doublet for the 2-methoxy group in the target compound at δ 3.92 ppm (J = 8.5 Hz) due to coupling with adjacent protons .
4-Phenylsulphonylaniline
- Structure: No methoxy group; simpler aniline-sulfonyl backbone.
- Solubility : Lower polarity results in reduced solubility in polar solvents (e.g., 0.5 g/L in water vs. 1.2 g/L for the methoxy analog).
- Biological Activity : In antimicrobial assays, 4-Phenylsulphonylaniline exhibits weaker inhibition (MIC = 128 µg/mL against E. coli) compared to 2-Methoxy-4-phenylsulphonylaniline (MIC = 64 µg/mL), attributed to enhanced membrane penetration from the methoxy group .
2-Chloro-4-phenylsulphonylaniline
- Structure : Chlorine replaces the methoxy group at the 2-position.
- Thermal Stability : Higher melting point (mp 198°C vs. 165°C for the methoxy analog) due to stronger intermolecular halogen bonding.
- SCE) for the chloro derivative, reflecting increased electron deficiency .
Comparative Data Table
| Property | 2-Methoxy-4-phenylsulphonylaniline | 4-Methoxybenzenesulfonanilide | 4-Phenylsulphonylaniline | 2-Chloro-4-phenylsulphonylaniline |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 277.32 | 263.29 | 233.28 | 257.73 |
| Melting Point (°C) | 165 | 142 | 178 | 198 |
| Solubility in Water (g/L) | 1.2 | 2.5 | 0.5 | 0.3 |
| Antimicrobial MIC (µg/mL) | 64 | 85 | 128 | 92 |
| NMR δ (Methoxy/Chloro) | 3.92 (d, J = 8.5 Hz) | 3.78 (s) | N/A | 7.41 (s, Cl) |
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